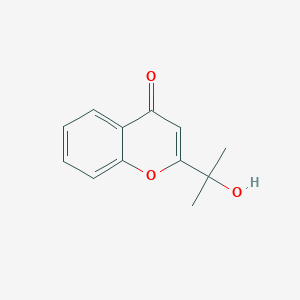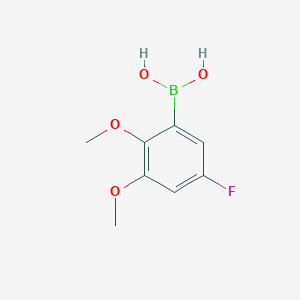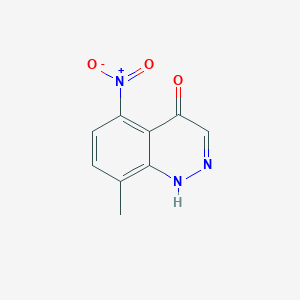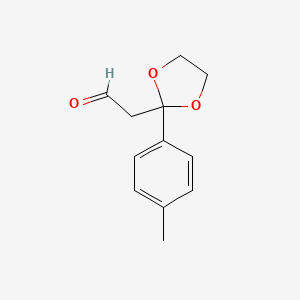
1-((Ethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Ethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes an indene backbone with hydroxyl groups at the 4 and 5 positions, and an ethylamino methyl group attached to the 1 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Ethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol typically involves the following steps:
Formation of the Indene Backbone: The indene backbone can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation to yield the dihydroindene structure.
Introduction of Hydroxyl Groups: The hydroxyl groups at the 4 and 5 positions can be introduced via hydroxylation reactions using reagents such as osmium tetroxide or potassium permanganate.
Attachment of the Ethylamino Methyl Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-((Ethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The compound can be reduced to remove the hydroxyl groups or to convert the amino group to a different functional group using reducing agents like lithium aluminum hydride.
Substitution: The ethylamino methyl group can undergo substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of deoxygenated or aminated derivatives.
Substitution: Formation of new alkyl or acyl derivatives.
Scientific Research Applications
1-((Ethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-((Ethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to changes in their activity or function.
Pathways Involved: The exact pathways depend on the specific application but may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
- 1-((Methylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol
- 1-((Propylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol
- 1-((Butylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol
Comparison:
- Structural Differences: The primary difference lies in the length and nature of the alkyl chain attached to the amino group.
- Reactivity: The reactivity may vary slightly due to steric and electronic effects of the different alkyl groups.
- Applications: While similar compounds may have overlapping applications, the specific properties of 1-((Ethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol make it unique for certain uses, such as its potential in medicinal chemistry.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-(ethylaminomethyl)-2,3-dihydro-1H-indene-4,5-diol |
InChI |
InChI=1S/C12H17NO2/c1-2-13-7-8-3-4-10-9(8)5-6-11(14)12(10)15/h5-6,8,13-15H,2-4,7H2,1H3 |
InChI Key |
GJWWFKLPFVPKEG-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1CCC2=C1C=CC(=C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


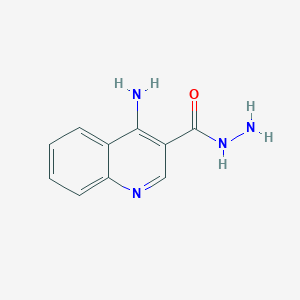


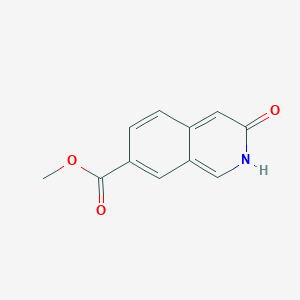
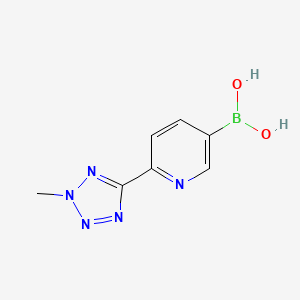

![3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B11898620.png)
